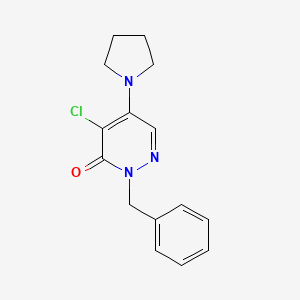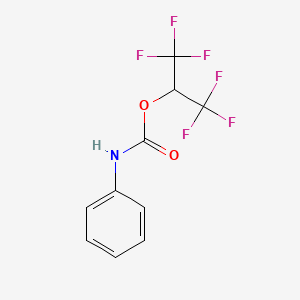
4-chloro-2-formylphenyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-formylphenyl 3,4-dimethoxybenzoate, also known as CFP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. It is a synthetic compound that is derived from benzoic acid and is widely used in biochemical and medical research.
Wirkmechanismus
The mechanism of action of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate is not fully understood. However, it has been suggested that this compound exerts its anti-tumor effects by inhibiting the activity of the mitogen-activated protein kinase (MAPK) pathway. This pathway is known to play a critical role in the development and progression of cancer. This compound has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been found to be effective in reducing the severity of inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that this compound is a synthetic compound and may not accurately mimic the effects of natural compounds in biological systems.
Zukünftige Richtungen
There are several potential future directions for the use of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate in scientific research. One potential application is in the development of novel anticancer agents. This compound has shown promising results in preclinical studies and may be a potential candidate for further development. Another potential application is in the treatment of inflammatory diseases. This compound has been shown to exhibit anti-inflammatory properties and may be effective in reducing the severity of inflammation in various diseases. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields. It has been extensively used in scientific research and has shown promising results in preclinical studies. This compound exhibits anti-inflammatory, anti-tumor, and anti-proliferative properties and has been used in the development of novel anticancer agents. While there are some limitations to using this compound in lab experiments, it remains a valuable tool for scientific research. Future research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 4-chloro-2-formylphenyl 3,4-dimethoxybenzoate involves the reaction of 4-chloro-2-formylphenol with 3,4-dimethoxybenzoic acid under acidic conditions. This reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-formylphenyl 3,4-dimethoxybenzoate has been extensively used in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has been used in the development of novel anticancer agents and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
(4-chloro-2-formylphenyl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-20-14-5-3-10(8-15(14)21-2)16(19)22-13-6-4-12(17)7-11(13)9-18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTREIRLMOCXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)


![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)




![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)

![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)